![molecular formula C6H3F5N2O2 B1429885 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1408069-28-2](/img/structure/B1429885.png)
5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as DFTP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds serve as key intermediates in the synthesis of various condensed pyrazoles, highlighting the utility of pyrazole carboxylic acids in complex chemical syntheses (Arbačiauskienė et al., 2011).
Transformation into NH-pyrazole Carboxylic Acids : Transformation of trifluoromethylpyrazoles derivative into corresponding NH-pyrazole carboxylic acids has been reported. This process illustrates a method to access various NH-pyrazole carboxylic acids, which are otherwise challenging to prepare (Ermolenko et al., 2013).
Synthesis of Carboxamides : There has been effective synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides from pyrazole carboxylic acid, showcasing its role in the production of specific carboxamide compounds (Prabakaran et al., 2012).
Design and Synthesis of Chemical Libraries : A library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides has been prepared, demonstrating the versatility of pyrazole carboxylic acids in creating diverse chemical libraries for potential biological applications (Donohue et al., 2002).
Crystal Structure Analysis : The crystal structure of compounds like 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been analyzed, providing insights into the molecular interactions and properties of such compounds (Ghosh et al., 2019).
Synthesis of Functionalized Pyrazoles : There's been research on facile synthetic methods for trifluoromethyl and trifluoroacetyl pyrazoles, showing the functional versatility of pyrazole-4-carboxylic acids in chemical synthesis (Okada et al., 1992).
Mechanism of Action
Target of Action
It’s known that both difluoromethyl and trifluoromethyl groups can often bring about many beneficial effects to the target molecules . A variety of CF2H- and CH2F-containing pharmaceuticals and agrochemicals have been developed .
Mode of Action
The introduction of fluorine atoms and fluorinated moieties into organic molecules has become an important and fast-growing research field . The selective difluoromethylation and monofluoromethylation methods, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation reagents and reactions, are known .
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Result of Action
It’s known that difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
properties
IUPAC Name |
5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2O2/c7-4(8)2-1(5(14)15)3(13-12-2)6(9,10)11/h4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEISKAOFWXITBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(F)(F)F)C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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